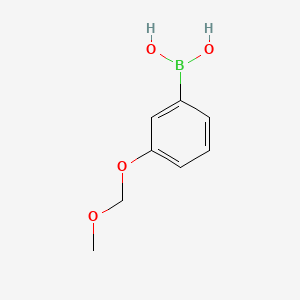
(3-(Methoxymethoxy)phenyl)boronic acid
描述
(3-(Methoxymethoxy)phenyl)boronic acid, also known as MMPB, is an organic compound with the molecular formula C7H10BO2. It is a colorless solid that is insoluble in water and soluble in organic solvents. MMPB is primarily used in organic synthesis as a reagent for the synthesis of various organic compounds, such as aldehydes, ketones, and alkenes. It is also used in the synthesis of polymers, dyes, and pharmaceuticals. In addition, MMPB is used in the synthesis of bioactive compounds, including those used in the treatment of cancer and other diseases.
科学研究应用
Chemical Synthesis and Reactions
Boronic acids, including derivatives like (3-(Methoxymethoxy)phenyl)boronic acid, play a crucial role in organic synthesis, particularly in the formation of complex molecules. Nishihara, Nara, and Osakada (2002) explored the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex, showcasing the potential of boronic acids in synthesizing cationic rhodium complexes with new structures and properties (Nishihara, Nara, & Osakada, 2002). Arnold et al. (2008) discussed the synthesis and application of novel bifunctional boronic acid catalysts for direct amide formation, demonstrating the versatility of boronic acids in facilitating environmentally friendly chemical reactions (Arnold et al., 2008).
Photophysical and Photophysical Properties
The photophysical properties of aryl boronic acid derivatives, including solvatochromism and quantum yield, have been explored by Muddapur et al. (2016), who studied these aspects in various solvents. Their research provides insights into the electronic transitions and molecular interactions of these compounds, highlighting their potential in photophysical applications (Muddapur et al., 2016).
Sensing and Molecular Recognition
Boronic acids are known for their ability to form reversible covalent bonds with diols, enabling their use in sensing applications. Dowlut and Hall (2006) demonstrated that ortho-hydroxyalkyl arylboronic acids can complex model glycopyranosides under physiologically relevant conditions, suggesting their utility in designing sensors for cell-surface glycoconjugates (Dowlut & Hall, 2006).
Boronic Acid Catalysis
Hall (2019) provided an overview of boronic acid catalysis, highlighting its significance in activating hydroxy groups for direct transformation into useful products under mild conditions. This catalytic property opens up new avenues for boronic acids in various organic reactions, offering a sustainable and efficient approach to chemical synthesis (Hall, 2019).
Pharmaceutical Applications
Boronic acids have found applications in pharmaceuticals, both as active pharmaceutical ingredients and as intermediates in drug synthesis. Yang, Gao, and Wang (2003) reviewed the use of boronic acid compounds in enzyme inhibitors, boron neutron capture agents for cancer therapy, and as antibody mimics for saccharide recognition, underscoring the diverse potential of boronic acids in medicinal chemistry (Yang, Gao, & Wang, 2003).
属性
IUPAC Name |
[3-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5,10-11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPXDSYOTCGWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626848 | |
| Record name | [3-(Methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Methoxymethoxy)phenyl)boronic acid | |
CAS RN |
216443-40-2 | |
| Record name | [3-(Methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)
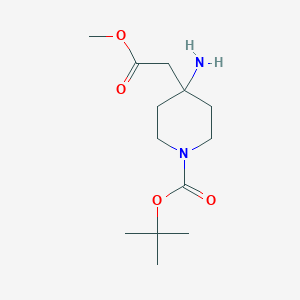
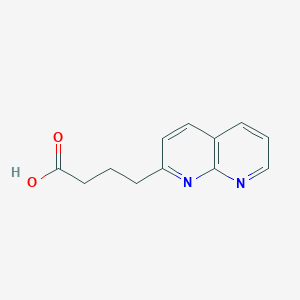
![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)
![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)
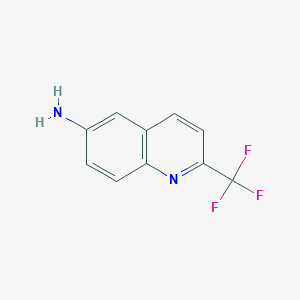
![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)
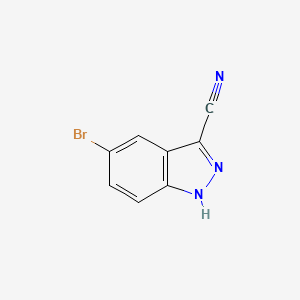
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)
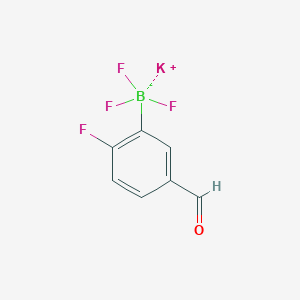
![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)